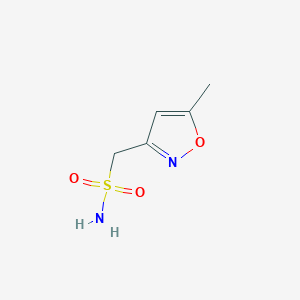
3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid
Overview
Description
“3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO3/c1-2-5-14-7-4-3-6(10)8(11-7)9(12)13/h2-4H,1,5H2,(H,12,13) .Scientific Research Applications
Extraction and Purification Processes
Pyridine-3-carboxylic acid, a structural relative of 3-Chloro-6-(prop-2-en-1-yloxy)pyridine-2-carboxylic acid, is utilized in the food, pharmaceutical, and biochemical industries. Its production is enhanced through enzymatic conversion and reactive extraction. Research has investigated the efficiency of extraction using 1-dioctylphosphoryloctane (TOPO) with various diluents, shedding light on the influences of diluent type, extractant composition, and initial acid concentration on extraction outcomes (Kumar & Babu, 2009).
Molecular Structure and Computational Analysis
Studies on pyrazole derivatives related to this compound have been conducted to explore their synthesis and molecular structure. For instance, research involving 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs focused on characterizing the molecular structure through X-ray diffraction and density-functional-theory (DFT) calculations. This research provides insights into the stability and tautomeric forms of these compounds, highlighting their potential in various applications (Shen et al., 2012).
Esterification Techniques
The interaction of carboxylic acids with alcohols in the presence of condensing agents like 2-chloro-1,3,5-trinitrobenzene has been studied, showing how this method can be used for esterification processes. This technique is relevant for creating esters from various types of acids and alcohols, indicating its significance in chemical synthesis and industrial applications (Takimoto et al., 1981).
Safety and Hazards
Properties
IUPAC Name |
3-chloro-6-prop-2-enoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-2-5-14-7-4-3-6(10)8(11-7)9(12)13/h2-4H,1,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFUFUYCQKEHRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-aminophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B1517616.png)





![7-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1517625.png)
![3-[(Pyrimidin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B1517627.png)
![[4-(2,3-Dichlorophenoxy)phenyl]methanamine](/img/structure/B1517630.png)




